![molecular formula C30H48O4 B1255178 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)

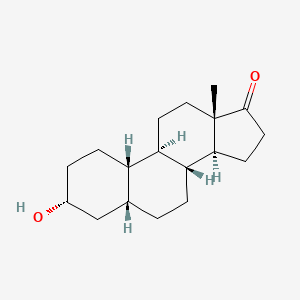

17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Übersicht

Beschreibung

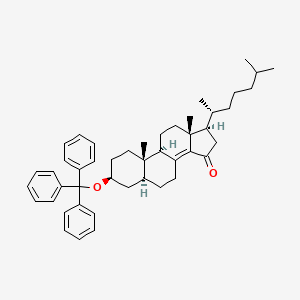

Alisol B ist eine Triterpenoidverbindung, die aus dem Rhizom von Alisma orientale gewonnen wird, einer Pflanze, die in der traditionellen chinesischen Medizin häufig verwendet wird. Es hat aufgrund seiner vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, krebshemmende und melanogenhemmende Wirkungen, erhebliche Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Alisol B kann aus Alisma orientale unter Verwendung verschiedener chromatographischer Techniken isoliert werden. Eine gängige Methode beinhaltet die Zentrifugal-Partitionschromatographie in Verbindung mit der Detektion durch Verdampfung-Lichtstreuung. Der chloroformlösliche Extrakt von Alisma orientale wird mit einem Zweiphasen-Lösungsmittelsystem, das aus n-Hexan, Ethylacetat, Methanol und Wasser besteht, getrennt . Eine weitere Methode beinhaltet die Extraktion mit überkritischem Fluid, gefolgt von Hochgeschwindigkeits-Gegenstromchromatographie .

Industrielle Produktionsmethoden

Für die industrielle Produktion wird häufig die Extraktion mit überkritischem Fluid in Kombination mit der Hochgeschwindigkeits-Gegenstromchromatographie eingesetzt. Dieses Verfahren ist effizient und liefert hochreines Alisol B. Das üblicherweise verwendete Lösungsmittelsystem ist eine Mischung aus n-Hexan, Ethylacetat, Methanol und Wasser in bestimmten Verhältnissen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alisol B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur, um seine pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Alisol B, wie Alisol B 23-Acetat und Alisol A 24-Acetat .

Wissenschaftliche Forschungsanwendungen

Alisol B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird für seine Rolle in zellulären Prozessen wie Autophagie und Apoptose untersucht.

Wirkmechanismus

Alisol B übt seine Wirkungen über mehrere molekulare Signalwege aus. Es induziert Autophagie durch Mobilisierung von intrazellulärem Kalzium und Aktivierung des CaMKK-AMPK-mammalian target of rapamycin-Signalwegs. Dies führt zu ER-Stress und Entfaltungsproteinreaktionen, die letztendlich zum apoptotischen Zelltod führen . Zusätzlich hemmt es die Melaninproduktion durch Herunterregulierung des mikrophtalmienassoziierten Transkriptionsfaktors und Reduktion der Phosphorylierung von CREB .

Wirkmechanismus

Alisol B exerts its effects through multiple molecular pathways. It induces autophagy by mobilizing intracellular calcium and activating the CaMKK-AMPK-mammalian target of rapamycin pathway. This leads to endoplasmic reticulum stress and unfolded protein responses, ultimately causing apoptotic cell death . Additionally, it inhibits melanin production by downregulating the microphthalmia-associated transcription factor and reducing the phosphorylation of CREB .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alisol A: Ein weiteres Triterpenoid aus Alisma orientale mit ähnlichen pharmakologischen Eigenschaften.

Alisol B 23-Acetat: Ein Derivat von Alisol B mit erhöhter biologischer Aktivität.

Alisol C 23-Acetat: Eine weitere verwandte Verbindung mit unterschiedlichen pharmakologischen Wirkungen.

Einzigartigkeit

Alisol B ist einzigartig durch seine starke Fähigkeit, Autophagie und Apoptose in Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für Antikrebstherapien macht. Seine hemmende Wirkung auf die Melaninproduktion zeichnet es auch als potenzielles natürliches Aufhellungsmittel aus .

Eigenschaften

IUPAC Name |

17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJKHDVRXAVITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)

![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)

![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)

![(2R,3R)-4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1255115.png)

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)